
4-amino-3-(benzyloxy)-N-ethylbenzamide
Descripción general
Descripción
4-amino-3-(benzyloxy)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, an amino group, and a benzyloxy group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(benzyloxy)-N-ethylbenzamide typically involves the condensation of 4-amino-3-benzyloxybenzoic acid with ethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process can be summarized as follows:
Starting Materials: 4-amino-3-benzyloxybenzoic acid and ethylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher throughput. The use of ultrasonic irradiation and green catalysts further improves the sustainability and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-3-(benzyloxy)-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Aplicaciones Científicas De Investigación
4-amino-3-(benzyloxy)-N-ethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-amino-3-(benzyloxy)-N-ethylbenzamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, it inhibits the aggregation of amyloid-beta peptides by binding to specific sites on the peptide, thereby preventing their self-assembly into neurotoxic forms . This interaction is facilitated by the compound’s unique structural features, which allow it to fit into the binding pockets of the amyloid-beta peptides.
Comparación Con Compuestos Similares
4-amino-3-(benzyloxy)-N-ethylbenzamide can be compared with other benzamide derivatives such as N-benzylbenzamide and N-phenethylbenzamide. While all these compounds share a common benzamide core, their substituents impart distinct chemical properties and biological activities . For instance:
N-benzylbenzamide: Known for its anti-inflammatory properties.
N-phenethylbenzamide: Exhibits potential as an anti-cancer agent.
This compound: Unique for its role in inhibiting amyloid-beta aggregation.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Continued research on this compound and its derivatives may lead to the development of new therapeutic agents and advanced materials.
Propiedades
Fórmula molecular |
C16H18N2O2 |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
4-amino-N-ethyl-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C16H18N2O2/c1-2-18-16(19)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3,(H,18,19) |
Clave InChI |
OYLVNAYUILOIPU-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
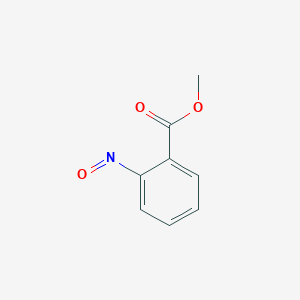
![4-[(3-Methylbut-2-en-1-yl)oxy]butan-1-ol](/img/structure/B8608310.png)
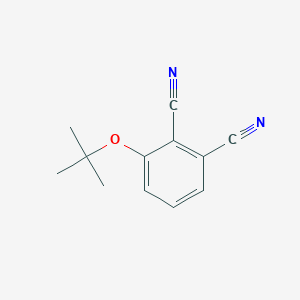
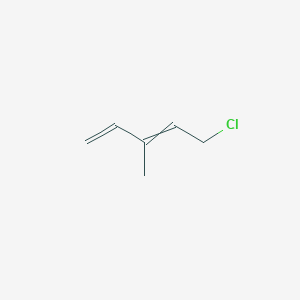
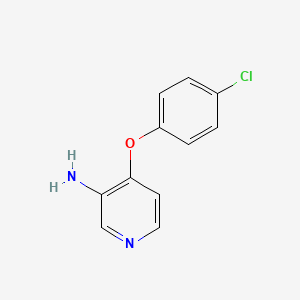
![methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8608344.png)
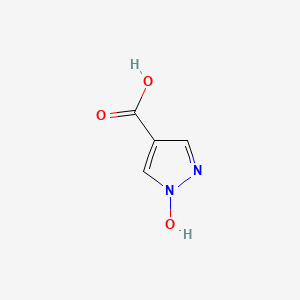
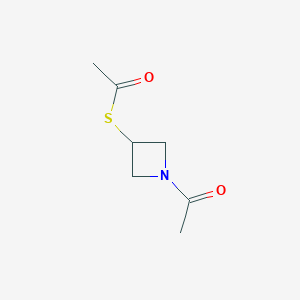

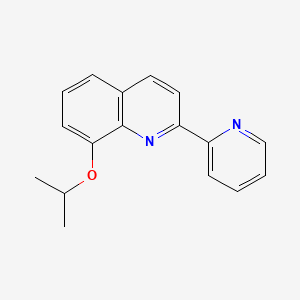
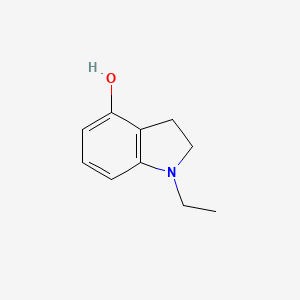
![2-[(Naphthalen-1-yl)methylidene]butanedioic acid](/img/structure/B8608383.png)

![3-(4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)propanal](/img/structure/B8608392.png)
